SARS-CoV-2 3CLpro-IN-15

Beschreibung

The exact mass of the compound p,beta-Dinitrostyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

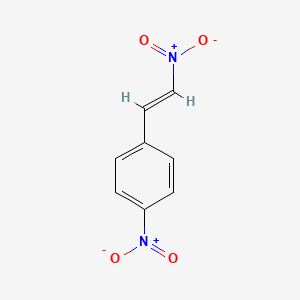

IUPAC Name |

1-nitro-4-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABXLWPUIWFTNM-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879316 |

Source

|

| Record name | 4-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5576-98-7, 3156-41-0 |

Source

|

| Record name | 1-Nitro-4-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5576-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,beta-Dinitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Inhibition of SARS-CoV-2 3CL Protease: A Technical Guide

Disclaimer: The specific compound "SARS-CoV-2 3CLpro-IN-15" is not readily identifiable in publicly available scientific literature. This guide provides a comprehensive overview of the mechanism of action for representative SARS-CoV-2 3C-like protease (3CLpro) inhibitors, utilizing publicly accessible data and established experimental protocols as a proxy.

Introduction to SARS-CoV-2 3CLpro as a Therapeutic Target

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on a complex interplay of viral and host cellular machinery for its replication and propagation. A key player in the viral life cycle is the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This cysteine protease is essential for processing the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are vital for viral replication.[4][5] The absence of a close human homolog makes 3CLpro an attractive and validated target for the development of antiviral therapeutics with a potentially high therapeutic index.[4][6] Inhibitors of 3CLpro function by blocking the proteolytic activity of the enzyme, thereby halting the viral replication cascade.[7]

The Catalytic Mechanism of SARS-CoV-2 3CLpro

SARS-CoV-2 3CLpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 and Histidine-41 to cleave the viral polyprotein.[8] The catalytic process involves a nucleophilic attack by the deprotonated thiol group of Cys145 on the carbonyl carbon of the scissile bond in the substrate peptide.[8] This forms a tetrahedral intermediate that subsequently collapses, leading to the cleavage of the peptide bond and the release of the N-terminal fragment. The resulting acyl-enzyme intermediate is then hydrolyzed to release the C-terminal fragment and regenerate the active enzyme.

Quantitative Assessment of 3CLpro Inhibitors

The potency of 3CLpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and, in some cases, their equilibrium dissociation constant (Ki). These values are determined through enzymatic assays that measure the residual activity of 3CLpro in the presence of varying concentrations of the inhibitor. The following table summarizes the IC50 values for several representative 3CLpro inhibitors identified in a quantitative high-throughput screening (qHTS) study.

| Compound | 3CLpro IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Reference |

| GC376 | 0.17 | - | - | [1] |

| Walrycin B | 0.26 | - | 4.25 | [1][3] |

| Z-FA-FMK | 11.39 | 0.13 | > 57.5 | [1][2] |

| Hydroxocobalamin | 3.29 | Not effective | > 57.5 | [1][2] |

| Suramin sodium | 6.5 | Not effective | > 57.5 | [1][2] |

| Z-DEVD-FMK | 6.81 | Not effective | > 57.5 | [1][2] |

Experimental Protocols

SARS-CoV-2 3CLpro Enzymatic Assay

This assay is designed to quantify the enzymatic activity of 3CLpro and assess the inhibitory potential of test compounds.

Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is used. The substrate is flanked by a fluorescent reporter (e.g., Edans) and a quencher (e.g., Dabcyl). In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by 3CLpro, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

Reconstitute recombinant SARS-CoV-2 3CLpro to a working concentration (e.g., 50 nM).[3]

-

Prepare the fluorogenic substrate to a working concentration (e.g., below the determined Km value).[3]

-

Serially dilute test compounds in the assay buffer.

-

-

Assay Procedure:

-

Add a small volume of the test compound solution to the wells of a microplate.

-

Add the 3CLpro enzyme solution to each well and pre-incubate with the compounds for a defined period (e.g., 60 minutes at 37°C) to allow for binding.[9]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cytopathic Effect (CPE) Assay

This cell-based assay evaluates the ability of a compound to protect host cells from virus-induced cell death.

Principle: Susceptible host cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of test compounds. If a compound inhibits viral replication, it will prevent the virus from inducing a cytopathic effect (i.e., cell death), and the cells will remain viable. Cell viability is typically assessed using a colorimetric or fluorometric readout.

Protocol Outline:

-

Cell Culture:

-

Culture Vero E6 cells in appropriate media and conditions.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Infection and Treatment:

-

Prepare serial dilutions of the test compounds.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Infect the cells with a known titer of SARS-CoV-2.

-

Include uninfected cells as a negative control and infected, untreated cells as a positive control for CPE.

-

-

Incubation:

-

Incubate the plates for a period sufficient for the virus to induce CPE in the positive control wells (e.g., 72 hours).

-

-

Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo®, MTS) to each well.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the uninfected and infected controls.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).

-

Conclusion

The SARS-CoV-2 3CL protease remains a critical target for the development of effective antiviral therapies. The methodologies outlined in this guide provide a framework for the identification and characterization of potent 3CLpro inhibitors. Through a combination of robust enzymatic and cell-based assays, researchers can continue to advance promising lead compounds toward clinical development, ultimately contributing to a broader arsenal of treatments against COVID-19 and future coronavirus outbreaks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. portlandpress.com [portlandpress.com]

- 7. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 8. dovepress.com [dovepress.com]

- 9. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of SARS-CoV-2 3CLpro Inhibition: A Technical Overview

Disclaimer: Initial searches for the specific inhibitor "IN-15" did not yield publicly available scientific data regarding its interaction with SARS-CoV-2 3CLpro. Therefore, this technical guide utilizes the well-characterized, repurposed hepatitis C virus drug, Boceprevir , as a representative covalent inhibitor to elucidate the structural and mechanistic principles of SARS-CoV-2 3CLpro inhibition. Boceprevir, an α-ketoamide, serves as an excellent exemplar of covalent inhibition of this critical viral enzyme.

Introduction to SARS-CoV-2 3CLpro as a Therapeutic Target

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on a complex process of viral replication and protein maturation. Central to this is the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites, releasing functional non-structural proteins that are essential for viral replication. Due to its critical role in the viral life cycle and the absence of a close human homolog, 3CLpro is a prime target for the development of antiviral therapeutics.

Inhibition of 3CLpro blocks the viral replication cascade, making it an attractive strategy for combating COVID-19. Boceprevir, originally an inhibitor of the hepatitis C virus NS3/4A serine protease, has been shown to effectively inhibit the SARS-CoV-2 3CLpro. Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue in the active site of the enzyme.

Quantitative Inhibitory and Structural Data

The inhibitory potency and structural details of boceprevir's interaction with SARS-CoV-2 3CLpro have been extensively studied. The following tables summarize key quantitative data.

| Inhibitor | Target | IC50 (μM) | Assay Type | Reference |

| Boceprevir | SARS-CoV-2 3CLpro | 1.59 | FRET-based enzymatic assay | [1] |

| Boceprevir | SARS-CoV-2 3CLpro | 4.13 | FRET-based enzymatic assay | [2] |

Table 1: In vitro Inhibitory Activity of Boceprevir against SARS-CoV-2 3CLpro. The 50% inhibitory concentration (IC50) values demonstrate boceprevir's ability to block the enzymatic activity of the main protease.

| PDB ID | Inhibitor | Resolution (Å) | Key Interacting Residues | Binding Mode | Reference |

| 6ZRU | Boceprevir | 2.10 | His41, Cys145, His163, Glu166 | Covalent | [3][4] |

Table 2: Crystallographic Data for Boceprevir in Complex with SARS-CoV-2 3CLpro. This table outlines the high-resolution crystal structure of the boceprevir-3CLpro complex, highlighting the key residues involved in the interaction.[3][4]

Structural Basis of Boceprevir Inhibition

The co-crystal structure of boceprevir in complex with SARS-CoV-2 3CLpro (PDB ID: 6ZRU) reveals the precise molecular interactions that underpin its inhibitory activity.[3][4] Boceprevir binds in the substrate-binding cleft of the protease, which is located between domains I and II of the enzyme.

The key feature of boceprevir's inhibitory mechanism is the formation of a covalent bond between its α-ketoamide warhead and the sulfur atom of the catalytic Cys145 residue. This nucleophilic attack by the deprotonated thiol of Cys145 on the electrophilic ketone of boceprevir results in a stable hemithioacetal adduct, effectively inactivating the enzyme.

In addition to this covalent interaction, boceprevir's binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site:

-

His41: Forms a hydrogen bond with the inhibitor.

-

His163 and Glu166: Engage in hydrogen bonding, further anchoring the inhibitor in the binding pocket.

The cyclobutyl and tert-butyl groups of boceprevir occupy the hydrophobic S1 and S2 pockets of the active site, respectively, mimicking the natural substrate and contributing to the binding affinity.

Experimental Protocols

The characterization of 3CLpro inhibitors like boceprevir relies on a combination of biochemical and structural biology techniques.

Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay

This assay is commonly used to measure the enzymatic activity of 3CLpro and to determine the potency of inhibitors.

Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at its ends. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Detailed Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

-

Enzyme: Purified recombinant SARS-CoV-2 3CLpro.

-

Substrate: A FRET-based peptide substrate, e.g., Dabcyl-KTSAVLQ↓SGFRKM-Edans, where '↓' indicates the cleavage site.

-

Inhibitor: Boceprevir, dissolved in DMSO.

-

-

Assay Procedure:

-

Prepare serial dilutions of boceprevir in the assay buffer.

-

In a 96-well or 384-well plate, add the diluted inhibitor solutions.

-

Add a solution of SARS-CoV-2 3CLpro (final concentration typically in the nanomolar range) to each well and incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate (final concentration typically near its Km value).

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for the Edans/Dabcyl pair).

-

Record fluorescence readings at regular intervals for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

X-ray Crystallography

Determining the co-crystal structure of an inhibitor bound to 3CLpro provides invaluable insights into its binding mode and the specific molecular interactions.

Detailed Protocol:

-

Protein Expression and Purification:

-

Express recombinant SARS-CoV-2 3CLpro in a suitable expression system, such as E. coli.

-

Purify the protein to high homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

Incubate the purified 3CLpro with a molar excess of the inhibitor (boceprevir) to ensure complex formation.

-

Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop) with various commercially available or custom-made crystallization screens.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known structure of 3CLpro as a search model.

-

Build the inhibitor into the electron density map and refine the structure to achieve good agreement between the model and the experimental data.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Conclusion

The structural and mechanistic understanding of how inhibitors like boceprevir target the SARS-CoV-2 3CLpro is fundamental for the rational design of novel and potent antiviral therapeutics. The covalent interaction with the catalytic Cys145, guided by specific non-covalent interactions within the substrate-binding pocket, provides a robust framework for developing next-generation inhibitors with improved efficacy and pharmacokinetic properties to address the ongoing challenge of COVID-19 and future coronavirus outbreaks. The detailed experimental protocols outlined in this guide serve as a foundation for the continued research and development in this critical area.

References

- 1. researchgate.net [researchgate.net]

- 2. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00367K [pubs.rsc.org]

- 4. rcsb.org [rcsb.org]

An In-Depth Technical Guide on the Covalent Binding of SARS-CoV-2 3CLpro-IN-15 to Cys145

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the novel inhibitor, SARS-CoV-2 3CLpro-IN-15, and its target, the main protease (3CLpro or Mpro) of SARS-CoV-2. A critical enzyme in the viral life cycle, 3CLpro is a primary target for antiviral drug development.[1][2][3] IN-15, a β-nitrostyrene derivative, has been identified as a potent inhibitor of this enzyme, putatively acting through covalent modification of the catalytic cysteine residue, Cys145.[4][5] This document details the quantitative data available, outlines relevant experimental protocols, and visualizes the key pathways and workflows involved in the study of this inhibitor.

Quantitative Data Summary

This compound, also identified as 4-nitro-β-nitrostyrene, has demonstrated significant inhibitory activity against the viral main protease.[4][5] The following table summarizes the key quantitative metric reported for this compound.

| Compound Name | Alias | Target | Assay Type | IC50 (μM) |

| This compound | 4-nitro-β-nitrostyrene (compound a) | SARS-CoV-2 3CLpro | In vitro enzyme activity inhibition | 0.7297 |

Mechanism of Action: Covalent Inhibition

IN-15 is classified as a β-nitrostyrene, a class of compounds known to act as Michael acceptors.[4][5] The proposed mechanism of inhibition involves a nucleophilic attack by the thiolate group of the catalytic Cys145 residue on the electrophilic β-carbon of the nitrostyrene scaffold. This forms a stable covalent bond, thereby irreversibly inactivating the enzyme. Molecular docking studies support this hypothesis, showing that IN-15 can fit within the active site of 3CLpro, positioning the reactive Michael acceptor moiety in close proximity to Cys145.[5] The interaction is further stabilized by hydrogen bonds between the inhibitor's nitro group and the backbone amide of Gly143, as well as π-π stacking between the inhibitor's aryl ring and the imidazole ring of His41.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a COVID-19 Therapeutic: A Technical Guide to the Chemical Synthesis of Nirmatrelvir

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the chemical synthesis pathway of Nirmatrelvir (formerly PF-07321332), the potent orally active inhibitor of SARS-CoV-2 3CL protease and the active pharmaceutical ingredient in Paxlovid. This guide delineates the multi-step synthetic route, presenting detailed experimental protocols and quantitative data to facilitate comprehension and replication.

Nirmatrelvir is a peptidomimetic covalent inhibitor that targets the catalytic cysteine (Cys145) residue within the active site of the main protease (Mpro) of SARS-CoV-2, an enzyme essential for viral replication.[1] Its intricate molecular architecture necessitates a sophisticated and efficient synthetic strategy. This document will focus on a convergent synthesis approach, a common strategy to maximize yield and efficiency in the production of complex molecules.

Unveiling the Synthetic Trajectory

The synthesis of Nirmatrelvir can be conceptually divided into the preparation of key fragments followed by their strategic coupling. The core of this process involves the synthesis of a homochiral amino acid derivative and a homochiral amino amide, which are then joined, and the resulting intermediate is further modified to yield the final active compound.[1] A notable seven-step, three-pot synthesis has been reported, achieving an impressive overall yield of 70%.[2] This efficient route minimizes the need for purification of intermediates, a significant advantage in large-scale production.

Quantitative Overview of a Synthetic Approach

The following table summarizes the quantitative data for a reported synthetic route to Nirmatrelvir, highlighting the efficiency of each key transformation.

| Step | Starting Material(s) | Reagent(s) and Conditions | Product | Yield (%) |

| 1 | Bicyclic pyrrolidine derivative, Boc-protected L-tert-leucine | HATU, DIPEA, DMF | Coupled intermediate 10 | 50 |

| 2 | Intermediate 10 | Basic hydrolysis | Carboxylic acid intermediate 11 | Not specified |

| 3 | Saponified bicycloproline ester | p-toluenesulfonyl chloride, DMAP, amino acid | Dipeptide intermediate | 58 |

| 4 | Dipeptide intermediate | 2-hydroxypyridine-N-oxide, DIPEA, MEK, amine, EDCI | Tripeptide intermediate | Not isolated |

| 5 | Tripeptide intermediate | Trifluoroacetic anhydride, NMM, isopropyl acetate | Nitrile intermediate (as MTBE solvate) | 70-80 (2 steps) |

| 6 | Nitrile intermediate | Isopropyl acetate, heptane | Nirmatrelvir | 94 |

HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, DIPEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, DMAP: 4-dimethylaminopyridine, MEK: Methyl ethyl ketone, EDCI: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide, NMM: N-methylmorpholine, MTBE: Methyl tert-butyl ether.

Visualizing the Synthetic Pathway

The following diagram illustrates a convergent synthetic route to Nirmatrelvir.

Figure 1: A convergent synthesis pathway for Nirmatrelvir.

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Nirmatrelvir.

Protocol 1: Amide Coupling

This protocol describes the coupling of the bicyclic pyrrolidine derivative with Boc-protected L-tert-leucine.

-

To a solution of the bicyclic pyrrolidine derivative (1.0 eq) and Boc-protected L-tert-leucine (1.0 eq) in N,N-Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIPEA) (2.0 eq) is added.

-

The mixture is cooled to 0 °C.

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 eq) is added portion-wise.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the coupled intermediate.

Protocol 2: Dehydration of Primary Amide to Nitrile

This protocol details the conversion of the primary amide of the tripeptide intermediate to the nitrile, a key step in forming the warhead of the inhibitor.

-

The tripeptide intermediate (1.0 eq) is dissolved in isopropyl acetate.

-

The solution is cooled to 0 °C.

-

N-methylmorpholine (NMM) (3.0 eq) is added, followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq).

-

The reaction is stirred at 0 °C for 1-2 hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with isopropyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting nitrile intermediate can be further purified by crystallization.[3]

Mechanism of Action: Covalent Inhibition of 3CL Protease

Nirmatrelvir functions by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 3CL protease. This irreversible binding inactivates the enzyme, thereby preventing the processing of viral polyproteins and inhibiting viral replication. The nitrile warhead of Nirmatrelvir is key to this mechanism.

Figure 2: Covalent inhibition of SARS-CoV-2 3CLpro by Nirmatrelvir.

This technical guide provides a foundational understanding of the chemical synthesis of Nirmatrelvir. The presented pathways and protocols are derived from published scientific literature and are intended for an audience with a strong background in synthetic organic chemistry. Further optimization and adaptation of these methods may be necessary for specific research and development applications.

References

In Vitro Characterization of SARS-CoV-2 3CLpro Inhibitors: A Technical Guide

Disclaimer: No specific public data was found for a compound designated "SARS-CoV-2 3CLpro-IN-15". The following guide is a representative technical whitepaper compiled from established methodologies for the in vitro characterization of various reported SARS-CoV-2 3C-like protease (3CLpro) inhibitors. The data and specific protocols are illustrative and intended to serve as a template for researchers in the field of antiviral drug development.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the replication of SARS-CoV-2.[1][2][3] It processes viral polyproteins at multiple cleavage sites to produce functional non-structural proteins required for the virus's life cycle.[1][4][5] The absence of close human homologues makes 3CLpro an attractive target for the development of antiviral therapeutics with a potentially high selectivity and low toxicity.[5] This document outlines a comprehensive framework for the in vitro characterization of novel 3CLpro inhibitors.

Quantitative Inhibitory Activity

The potency of a 3CLpro inhibitor is typically determined through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key quantitative metrics.

Table 1: Illustrative Enzymatic Inhibition Data

| Inhibitor | Target | Assay Type | IC50 (µM) |

| Compound A (e.g., GC376) | SARS-CoV-2 3CLpro | FRET-based | 0.17 |

| Compound B (e.g., Walrycin B) | SARS-CoV-2 3CLpro | FRET-based | 0.26[6] |

| Compound C (e.g., Ebselen) | SARS-CoV-2 3CLpro | FRET-based | 0.67 |

Table 2: Illustrative Cell-Based Antiviral and Cytotoxicity Data

| Inhibitor | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Compound A (e.g., Z-FA-FMK) | Vero E6 | Cytopathic Effect (CPE) | 0.13[6] | > 25 | > 192 |

| Compound B | Huh7 | Reporter Gene Assay | 5.05 | > 50 | > 9.9 |

| Compound C | Beas2B | RT-qPCR | 1.2 | > 20 | > 16.7 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings.

Recombinant 3CLpro Expression and Purification

-

Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 3CLpro is synthesized and cloned into an expression vector, such as pET-28a, often with an N-terminal His-tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance protein solubility.

-

Lysis and Purification: Cells are harvested and lysed. The His-tagged 3CLpro is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Tag Cleavage and Further Purification: The His-tag is often cleaved using a specific protease (e.g., TEV protease). A final purification step using size-exclusion chromatography is performed to obtain highly pure and active 3CLpro.

Fluorogenic Protease Inhibition Assay (FRET-based)

This assay measures the cleavage of a fluorogenic peptide substrate by 3CLpro.[6]

-

Reagents:

-

Assay Buffer: e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.

-

SARS-CoV-2 3CLpro enzyme.

-

Fluorogenic Substrate: e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans.[7] The quencher (Dabcyl) suppresses the fluorescence of the fluorophore (Edans) until the peptide is cleaved.[6]

-

Test compound (inhibitor).

-

-

Procedure:

-

The test compound is serially diluted in DMSO and pre-incubated with SARS-CoV-2 3CLpro in the assay buffer in a 384- or 1536-well plate for a defined period (e.g., 15-60 minutes) at room temperature.[4]

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence intensity is monitored over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair, e.g., 340/490 nm for Edans).

-

The rate of reaction is calculated from the linear phase of the fluorescence increase.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Cytopathic Effect (CPE) Assay

This assay assesses the ability of an inhibitor to protect cells from virus-induced death.[6]

-

Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and grown to confluence.

-

Infection and Treatment: The cell culture medium is removed, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Simultaneously, serial dilutions of the test compound are added.

-

Incubation: The plates are incubated for a period sufficient to observe CPE (e.g., 72-96 hours).

-

Cell Viability Assessment: Cell viability is quantified using a colorimetric assay such as MTT or CellTiter-Glo.

-

Data Analysis: The EC50 is calculated from the dose-response curve of cell viability in infected, treated cells.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells in the absence of the virus.

-

Procedure: The protocol is similar to the CPE assay, but the cells are not infected with the virus.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability in uninfected, treated cells.

Mechanism of Action and Workflows

Visualizing the underlying mechanisms and experimental processes aids in understanding the inhibitor's function and the characterization workflow.

Catalytic Mechanism of SARS-CoV-2 3CLpro

The catalytic site of 3CLpro features a Cys-His dyad (Cys145 and His41).[8] The catalytic process involves the cysteine thiol acting as a nucleophile to attack the substrate's peptide bond.[3]

Caption: Catalytic mechanism of SARS-CoV-2 3CLpro.

General Workflow for 3CLpro Inhibitor Screening and Characterization

The process begins with high-throughput screening to identify initial hits, followed by more detailed in vitro characterization.

Caption: Workflow for 3CLpro inhibitor identification.

FRET-Based Inhibition Assay Workflow

This diagram illustrates the principle and workflow of the fluorescence resonance energy transfer (FRET) assay used for measuring 3CLpro activity and inhibition.

Caption: Principle of the FRET-based 3CLpro inhibition assay.

References

- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potential binders of the main protease 3CLpro of the COVID-19 via structure-based ligand design and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

Navigating the Structure-Activity Landscape of SARS-CoV-2 Inhibitor 3CLpro-IN-15 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global pursuit of effective therapeutics against SARS-CoV-2, the causative agent of COVID-19, has illuminated a diverse landscape of viral targets. Among these, the 3C-like protease (3CLpro), or main protease (Mpro), is a crucial enzyme in the viral replication cycle, making it a prime target for antiviral drug development. This technical guide focuses on the structure-activity relationship (SAR) studies of SARS-CoV-2-IN-15, a potent viral inhibitor, and its related analogs.

SARS-CoV-2-IN-15, also identified as compound 11 in select studies, is a niclosamide analogue that has demonstrated significant efficacy in inhibiting SARS-CoV-2.[1][2] While the initial interest in this compound class was broad, detailed mechanistic studies have revealed that its antiviral properties are not primarily driven by the direct inhibition of 3CLpro. Instead, the primary mechanisms of action for niclosamide and its analogues are attributed to the inhibition of the human transmembrane protein 16 (TMEM16F), which disrupts viral entry and syncytia formation, and the induction of autophagy.[2][3][4]

This guide will provide a comprehensive overview of the SAR for this important class of compounds, focusing on their whole-virus antiviral activity. We will present a detailed analysis of how structural modifications to the niclosamide scaffold impact antiviral potency, cytotoxicity, and metabolic stability. While direct 3CLpro inhibition data for this specific series is not extensively available in the current literature, we will allude to computational studies that have explored the potential interaction of similar compounds with the 3CLpro active site.

Core Chemical Scaffold and SAR Summary

The core chemical structure of the compounds discussed in this guide is based on the niclosamide scaffold, which consists of a salicylanilide moiety. The SAR studies have primarily explored modifications at the R1, R2, and R3 positions as depicted in the generic structure below.

A representative image of the general chemical structure will be programmatically generated here based on the niclosamide scaffold.

Caption: General chemical scaffold of the niclosamide analogs investigated in SAR studies.

A systematic exploration of substitutions on both the salicyl and aniline rings has yielded critical insights into the features driving antiviral activity and mitigating cytotoxicity. The following sections and data tables summarize these findings.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro anti-SARS-CoV-2 activity, cytotoxicity, and metabolic stability of SARS-CoV-2-IN-15 (compound 11) and its key analogues. The data is compiled from the study by Chen et al., 2022.[2]

Table 1: In Vitro Anti-SARS-CoV-2 Activity and Cytotoxicity of Niclosamide Analogues

| Compound ID | R1 | R2 | R3 | Anti-SARS-CoV-2 IC50 (µM)[2] | Cytotoxicity CC50 (µM)[2] | Selectivity Index (SI = CC50/IC50) |

| Niclosamide | 5-Cl | 2'-Cl | 4'-NO2 | 0.40 | 1.03 | 2.6 |

| IN-15 (11) | 5-Cl | 2'-Cl | 3'-CF3 | 0.49 | 6.23 | 12.7 |

| 5 | 5-Cl | 3'-Cl | 4'-NO2 | 0.057 | 1.51 | 26.5 |

| 6 | 5-Cl | 3'-Cl | 4'-H | 0.39 | >100 | >256 |

| 10 | 5-Cl | 2'-Cl | 4'-CF3 | 0.38 | 3.55 | 9.3 |

| 2 | 5-Cl | H | H | 8.59 | >100 | >11.6 |

| 3 | 5-OH | 2'-Cl | 4'-NO2 | 1.11 | >100 | >90 |

| 4 | 5-Cl | 2'-Cl | 3'-NO2 | 1.29 | 3.89 | 3.0 |

Table 2: Metabolic Stability of Select Niclosamide Analogues

| Compound ID | % Remaining in Human Plasma (48h)[2] | % Remaining in Human Liver S9 (48h)[2] |

| Niclosamide | 40 | <10 |

| IN-15 (11) | 58 | ~20 |

| 5 | 78 | ~30 |

| 6 | 71 | ~25 |

| 10 | 77 | ~40 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of niclosamide analogues.

Anti-SARS-CoV-2 Inhibition Assay (Cytopathic Effect - CPE Assay)[2]

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a monolayer.

-

Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to the desired concentrations in cell culture medium.

-

Pre-incubation: The cell culture medium is replaced with the medium containing the diluted test compounds, and the cells are incubated for 2 hours.

-

Viral Infection: A solution of SARS-CoV-2 (100 TCID50) is added to each well.

-

Incubation: The plates are incubated for 24 hours to allow for viral replication and the development of cytopathic effects.

-

Quantification: The viral titer is quantified by staining for the viral nucleocapsid protein using a specific antibody. The half-maximal inhibitory concentration (IC50) is then calculated based on the reduction in viral protein expression.

Cytotoxicity Assay[2]

-

Cell Culture: Vero E6 cells are seeded in 96-well plates.

-

Compound Incubation: The cells are treated with serial dilutions of the test compounds and incubated for 48 hours.

-

Viability Assessment: Cell viability is determined using a commercial cell proliferation assay (e.g., CellTiter-Glo®).

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.

Metabolic Stability Assay (Human Plasma and Liver S9)[2]

-

Compound Incubation: The test compounds are incubated with either human plasma or a human liver S9 fraction (containing metabolic enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0 and 48 hours).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Calculation: The percentage of the compound remaining at the final time point is calculated relative to the initial concentration.

Visualizations

SAR Logical Relationship Diagram

Caption: Logical relationship of niclosamide scaffold modifications to biological outcomes.

Experimental Workflow for Antiviral Screening

Caption: Experimental workflow for the screening and evaluation of niclosamide analogues.

Reported Signaling Pathway of Niclosamide Analogs

Caption: Reported mechanism of action for niclosamide analogues against SARS-CoV-2.

Conclusion

The structure-activity relationship studies of SARS-CoV-2-IN-15 and its fellow niclosamide analogues have provided valuable insights for the development of host-targeting antivirals. While not direct inhibitors of the 3CL protease, these compounds exhibit potent anti-SARS-CoV-2 activity through the modulation of host cell pathways, specifically the inhibition of TMEM16F and SKP2. The SAR data clearly indicates that modifications to the salicylanilide scaffold can significantly enhance antiviral potency, improve the selectivity index, and increase metabolic stability. Compound 5, with an IC50 of 0.057 µM and a selectivity index of 26.5, stands out as a particularly promising lead from this series.[2] Future research could focus on further optimizing the pharmacokinetic properties of these potent analogues to develop them into clinically viable oral therapeutics for COVID-19 and potentially other viral diseases. The detailed experimental protocols and workflows provided herein serve as a robust foundation for researchers aiming to build upon this important body of work.

References

- 1. Available Technologies | Tech Launch Arizona [arizona.technologypublisher.com]

- 2. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

initial screening of SARS-CoV-2 3CLpro-IN-15

An In-depth Technical Guide to the Initial Screening of SARS-CoV-2 3CLpro Inhibitors

Disclaimer: Information regarding a specific compound designated "SARS-CoV-2 3CLpro-IN-15" is not publicly available in the reviewed scientific literature. The following guide provides a comprehensive overview of the established methodologies and data presentation standards for the initial screening of novel inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The SARS-CoV-2 3CL protease is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2][3] Its highly conserved nature among coronaviruses and the absence of a close human homolog make it an attractive target for antiviral drug development.[1][4] The initial screening of potential inhibitors is a crucial first step in identifying promising lead compounds. This process typically involves a combination of computational and experimental approaches to assess the inhibitory activity and preliminary characteristics of candidate molecules.

In Silico Screening and Virtual Ligand Screening

The initial phase of inhibitor discovery often begins with computational methods to screen large compound libraries.

Experimental Protocol: Docking-Based Virtual Screening

-

Protein Preparation: The 3D crystal structure of SARS-CoV-2 3CLpro (e.g., PDB ID: 6LU7) is obtained from the Protein Data Bank. The structure is prepared by removing any existing ligands and water molecules, and adding hydrogen atoms.[5]

-

Ligand Library Preparation: Large databases of compounds, such as FDA-approved drugs or commercially available chemical libraries, are prepared for docking. This involves generating 3D conformations for each molecule.

-

Molecular Docking: A docking program is used to predict the binding mode and affinity of each compound to the active site of the 3CLpro. The docking scores are used to rank the compounds, with lower scores indicating potentially tighter binding.[5]

-

Hit Selection: Compounds with the most favorable docking scores are selected for further experimental validation.[5] A Quantitative Structure-Activity Relationship (QSAR) model can be developed based on known inhibitors to further refine the selection of potential candidates.[5]

In Vitro Enzymatic Assays

Biochemical assays are essential for confirming the inhibitory activity of compounds identified through in silico screening. The most common method is the Förster Resonance Energy Transfer (FRET)-based assay.

Data Presentation: In Vitro Inhibitory Activity of Selected Compounds against SARS-CoV-2 3CLpro

| Compound | IC50 (µM) | Method | Reference |

| GC376 | 0.17 | FRET Assay | [6][7] |

| Walrycin B | 0.26 - 0.27 | FRET Assay | [6][8] |

| Z-FA-FMK | 11.39 | FRET Assay | [7] |

| Hydroxocobalamin | 3.29 | FRET Assay | [6][8] |

| Suramin sodium | 6.5 | FRET Assay | [6][8] |

| Z-DEVD-FMK | 6.81 | FRET Assay | [6][8] |

| PMPT | 19 ± 3 | Enzyme Activity Assay | [5] |

| CPSQPA | 38 ± 3 | Enzyme Activity Assay | [5] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocol: FRET-Based Enzymatic Assay [1][9][10]

-

Reagent Preparation:

-

Assay Buffer: Typically 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM EDTA, and 1 mM DTT.[10]

-

Enzyme Solution: Purified recombinant SARS-CoV-2 3CLpro is diluted in the assay buffer to the desired concentration (e.g., 20-50 nM).[7][10]

-

Substrate Solution: A fluorogenic peptide substrate, such as (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2, is dissolved in the assay buffer (e.g., 20 µM).[1]

-

Test Compound: The inhibitor is dissolved in DMSO and serially diluted.

-

-

Assay Procedure:

-

The test compound is pre-incubated with the 3CLpro enzyme in a 96- or 384-well plate for a defined period (e.g., 15-60 minutes) at a specific temperature (e.g., 25°C or 37°C).[10][11]

-

The enzymatic reaction is initiated by adding the FRET peptide substrate.

-

The fluorescence signal is monitored over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.[7]

-

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal increase. The percent inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value is calculated by fitting the dose-response data to a suitable equation.

Cell-Based Assays

Cell-based assays are crucial for evaluating the antiviral activity of inhibitors in a more biologically relevant context. These assays assess the ability of a compound to inhibit viral replication within host cells.

Data Presentation: Antiviral Activity of Selected Compounds in Cell-Based Assays

| Compound | EC50 (µM) | CC50 (µM) | Cell Line | Assay Type | Reference |

| Z-FA-FMK | 0.13 | > 57.5 | Vero E6 | CPE Assay | [6] |

| GC376 | Not specified | Not specified | HEK293T | Crystal Violet | [12] |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; CPE: Cytopathic effect.

Experimental Protocol: Cytopathic Effect (CPE) Assay [6]

-

Cell Seeding: Host cells permissive to SARS-CoV-2 infection (e.g., Vero E6 or Huh7) are seeded in 96-well plates and incubated until they form a monolayer.

-

Compound Treatment and Infection: The cells are pre-treated with serial dilutions of the test compound for a short period before being infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: The plates are incubated for a period sufficient for the virus to induce a cytopathic effect in the control wells (e.g., 24-72 hours).

-

CPE Assessment: The protective effect of the compound is assessed by measuring cell viability using methods such as crystal violet staining or a luciferase-based reporter system.[12][13]

-

Data Analysis: The EC50 is calculated from the dose-response curve of the compound's antiviral activity. The CC50 is determined in parallel by treating uninfected cells with the compound to assess its cytotoxicity.

Signaling Pathways and Experimental Workflows

SARS-CoV-2 3CLpro Catalytic Mechanism

The catalytic activity of 3CLpro involves a Cys-His catalytic dyad.[14] The cysteine residue acts as a nucleophile to attack the peptide bond of the viral polyprotein.[2] Inhibitors are designed to bind to the active site and block this process.[2]

Caption: SARS-CoV-2 3CLpro catalytic mechanism and inhibition.

Initial Screening Workflow for SARS-CoV-2 3CLpro Inhibitors

The initial screening process follows a logical progression from computational predictions to in vitro and cell-based validation.

Caption: A typical workflow for the initial screening of 3CLpro inhibitors.

References

- 1. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. dovepress.com [dovepress.com]

The Linchpin of Viral Replication: A Technical Guide to the Role of 3CL Protease in SARS-CoV-2

For Immediate Release

Wuhan, China – December 14, 2025 – As the global scientific community continues to combat the lingering threat of SARS-CoV-2, a deep understanding of the virus's fundamental mechanisms remains paramount. This technical guide provides an in-depth exploration of the 3-chymotrypsin-like protease (3CLpro), a critical enzyme in the SARS-CoV-2 replication cycle, intended for researchers, scientists, and drug development professionals.

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab, which must be cleaved into individual non-structural proteins (nsps) to form the viral replication and transcription complex.[1] The 3CL protease, also known as the main protease (Mpro) or nsp5, is the enzyme primarily responsible for this crucial processing step.[2][3] It acts at no fewer than 11 cleavage sites along the polyproteins, making it an essential component for the virus to propagate.[4][5]

Structure and Catalytic Mechanism

The 3CL protease is a cysteine protease that functions as a homodimer.[4] Each protomer is composed of three domains: Domain I (residues 10-99) and Domain II (residues 100-182) form a chymotrypsin-like fold that constitutes the active site, while Domain III (residues 198-303) is involved in regulating the dimerization of the enzyme.[4][6] The active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41.[2] The catalytic mechanism follows a double-displacement pathway, involving acylation and deacylation of the active site cysteine.[7]

The enzyme exhibits a high degree of specificity, preferentially cleaving at a Leu-Gln↓(Ser, Ala, Gly) recognition sequence, where the arrow indicates the scissile bond.[3] This specificity is a key attribute that makes 3CLpro an attractive target for antiviral drug development, as there are no known human proteases with a similar cleavage preference, suggesting a low potential for off-target effects.[2][4]

Role in the Viral Life Cycle

The primary role of 3CL protease is the proteolytic processing of the viral polyproteins pp1a and pp1ab.[3] This process begins with the autocatalytic release of 3CLpro itself from the polyprotein.[4] Once liberated and dimerized, the active protease proceeds to cleave the polyprotein at multiple sites to release functional non-structural proteins (nsps 4-16).[1] These nsps are essential for the formation of the viral replication and transcription complex (RTC), the machinery responsible for replicating the viral RNA genome and transcribing subgenomic RNAs that encode for structural and accessory proteins.[1] By orchestrating the maturation of these key viral proteins, 3CLpro plays an indispensable role in the propagation of SARS-CoV-2.

Interaction with Host Cell Signaling Pathways

Beyond its direct role in viral replication, emerging evidence suggests that 3CLpro can interact with and modulate host cell signaling pathways to create a more favorable environment for the virus. The SARS-CoV-2 infection, in general, has been shown to impact several key cellular signaling cascades, including the JAK/STAT, MAPK, NF-κB, and PI3K/mTOR pathways.[8][9] These pathways are crucial for the host's innate immune response, inflammation, and cell survival. While much of the research focuses on the broader effects of viral infection, some studies point to the direct involvement of viral proteases in cleaving host proteins. For instance, SARS-CoV-2 proteases have been implicated in the cleavage of proteins involved in the host innate immune response, such as IRF3, NLRP12, and TAB1, potentially blunting the antiviral response and enhancing inflammation.[10]

Figure 1: SARS-CoV-2 3CLpro interaction with host cell signaling pathways.

3CL Protease as a Therapeutic Target

The essential and highly conserved nature of 3CLpro, coupled with its distinct substrate specificity compared to human proteases, makes it an outstanding target for the development of antiviral therapeutics.[2][4] Inhibition of 3CLpro activity directly blocks the processing of the viral polyproteins, thereby halting viral replication.[11] This has led to the successful development of specific 3CLpro inhibitors, most notably nirmatrelvir (a component of Paxlovid), which has demonstrated significant efficacy in treating COVID-19.[7]

Quantitative Data on 3CL Protease Inhibitors

The following table summarizes the inhibitory activity of several compounds against SARS-CoV-2 3CLpro, providing a comparative overview for drug development professionals.

| Compound | Type of Inhibitor | IC50 (µM) | Ki (µM) | EC50 (µM) | Cell Line | Citation(s) |

| Nirmatrelvir (PF-07321332) | Covalent | 0.0031 | 0.0031 | 0.074 | VeroE6-eGFP-d2 | [12] |

| Boceprevir | Covalent | 4.13 | - | 1.90 | Vero E6 | [11] |

| GC376 | Covalent | 0.17 | - | - | - | [5][11] |

| Walrycin B | - | 0.26 | - | - | - | [1][11] |

| Z-FA-FMK | Covalent | 11.39 | - | 0.13 | Vero E6 | [5][11] |

| 5-((1-([1,1'-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Non-covalent | 19 | - | - | - | [3][6] |

| N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide | Non-covalent | 38 | - | - | - | [3][6] |

| Compound 11a | Covalent | 0.053 | - | 0.53 | - | [13] |

| Compound 17 | Covalent | 0.67 | - | - | - | [13] |

| Cm-FF-H | - | - | 2.24 | - | - | [13] |

| WU-04 | Non-covalent | 0.055 (SARS-CoV) | - | 0.01 (SARS-CoV-2) | Human cells | [14] |

Experimental Protocols

FRET-Based Enzymatic Assay for 3CL Protease Activity

This protocol describes a common method for measuring the enzymatic activity of 3CLpro and for screening potential inhibitors using a Förster Resonance Energy Transfer (FRET) substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Design and Synthesis of Novel Covalent Inhibitors for 3CLpro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the design, synthesis, and evaluation of novel covalent inhibitors targeting the 3C-like protease (3CLpro) of SARS-CoV-2 and other coronaviruses. 3CLpro, a cysteine protease, is essential for viral replication, making it a prime target for antiviral drug development. Covalent inhibitors offer the potential for enhanced potency and prolonged duration of action by forming a stable bond with the catalytic cysteine residue (Cys145) in the enzyme's active site.

Rationale for Targeting 3CLpro with Covalent Inhibitors

The 3C-like protease is a key enzyme in the life cycle of coronaviruses. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are necessary for viral replication and transcription. The active site of 3CLpro features a catalytic dyad consisting of cysteine (Cys145) and histidine (His41). The nucleophilic thiol group of Cys145 is crucial for the proteolytic activity, making it an ideal target for covalent inhibitors that can form an irreversible or reversible covalent bond.

The primary advantages of a covalent inhibition strategy for 3CLpro include:

-

Increased Potency and Prolonged Duration of Action: By forming a stable covalent bond, these inhibitors can achieve high levels of target occupancy, leading to potent and sustained inhibition of viral replication.

-

High Specificity: The design of covalent inhibitors can be tailored to the specific nucleophilicity and accessibility of the target cysteine residue, thereby minimizing off-target effects.

-

Overcoming Resistance: Covalent inhibitors can be less susceptible to resistance mechanisms that arise from mutations in the active site that affect non-covalent binding interactions.

Design Strategies for 3CLpro Covalent Inhibitors

The design of effective 3CLpro covalent inhibitors involves the strategic combination of a scaffold that recognizes the enzyme's active site and a reactive "warhead" that forms a covalent bond with the catalytic Cys145.

Peptidomimetic Scaffolds

Early efforts in 3CLpro inhibitor design focused on peptidomimetic scaffolds that mimic the natural substrate of the protease. These scaffolds typically incorporate recognition elements that interact with the S1, S2, and S4 subsites of the 3CLpro active site. The P1 position is often occupied by a glutamine surrogate to ensure specific recognition by the S1 pocket.

Non-Peptidomimetic Scaffolds

To improve pharmacokinetic properties such as oral bioavailability and cell permeability, there is a growing interest in the development of non-peptidomimetic scaffolds. These scaffolds are typically smaller, more rigid, and less susceptible to proteolytic degradation. Structure-based design and virtual screening are powerful tools for identifying novel non-peptidomimetic scaffolds that can effectively bind to the 3CLpro active site.

Covalent Warheads

A variety of electrophilic groups, or "warheads," have been employed to target the catalytic cysteine of 3CLpro. The choice of warhead is critical as it influences the reactivity, selectivity, and reversibility of the covalent interaction. Common warheads include:

-

Aldehydes and Ketones: These form reversible covalent hemiacetals or hemiketals with the cysteine thiol.

-

α-Ketoamides: These form reversible covalent adducts and have been successfully used in several potent 3CLpro inhibitors, including the clinically approved drug nirmatrelvir (a component of Paxlovid).

-

Michael Acceptors: These include α,β-unsaturated esters, amides, and ketones that undergo an irreversible Michael addition reaction with the cysteine thiol.[1]

-

Epoxides and Aziridines: These are highly reactive electrophiles that form irreversible covalent bonds.

-

Vinyl Sulfonamides and Acrylamides: These also act as Michael acceptors, leading to irreversible inhibition.

Synthesis of 3CLpro Covalent Inhibitors

The synthesis of 3CLpro covalent inhibitors typically involves multi-step organic synthesis. The specific synthetic route depends on the chosen scaffold and warhead. Below are generalized synthetic approaches for two common classes of 3CLpro covalent inhibitors.

General Synthesis of Peptidomimetic α-Ketoamide Inhibitors

Peptidomimetic α-ketoamide inhibitors are often synthesized using a combination of solid-phase and solution-phase peptide synthesis techniques. A common strategy involves the synthesis of a peptide fragment corresponding to the P2, P3, and P4 positions, followed by coupling with a building block containing the P1 glutamine surrogate and the α-ketoamide warhead.

General Synthesis of Michael Acceptor-Based Inhibitors

The synthesis of Michael acceptor-based inhibitors often starts with the construction of the core scaffold, followed by the introduction of the α,β-unsaturated system. Standard organic chemistry transformations such as Wittig reactions or Horner-Wadsworth-Emmons reactions are commonly used to create the double bond of the Michael acceptor.

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of 3CLpro covalent inhibitors.

Recombinant 3CLpro Production and Purification

Objective: To produce and purify active recombinant 3CLpro for use in enzymatic assays.

Protocol:

-

Expression: The gene encoding for SARS-CoV-2 3CLpro is cloned into an expression vector (e.g., pET vector) with an N-terminal His-tag. The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG when the culture reaches an appropriate optical density.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation, and the supernatant containing the His-tagged 3CLpro is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The 3CLpro is then eluted with a buffer containing a high concentration of imidazole.

-

Tag Cleavage and Further Purification: The His-tag is often cleaved by a specific protease (e.g., TEV protease) during dialysis against a suitable buffer. A second round of Ni-NTA chromatography is performed to remove the cleaved His-tag and any uncleaved protein. The flow-through containing the untagged 3CLpro is collected.

-

Size-Exclusion Chromatography: As a final purification step, the protein is subjected to size-exclusion chromatography to remove any remaining impurities and to ensure the protein is in its active dimeric form.[2]

-

Purity and Concentration: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay.

3CLpro Enzymatic Assay (FRET-based)

Objective: To measure the enzymatic activity of 3CLpro and to determine the inhibitory potency (IC50) of test compounds.[3][4]

Materials:

-

Purified recombinant 3CLpro

-

Fluorogenic 3CLpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Setup: In a 384-well plate, add a small volume of the test compound solution to each well.

-

Enzyme Addition: Add a solution of 3CLpro in assay buffer to each well to a final concentration of, for example, 50 nM.[5] Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration below its Km value (e.g., 20 µM).[5]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the percent inhibition versus log(inhibitor concentration) data to a dose-response curve.

Confirmation of Covalent Modification by Mass Spectrometry

Objective: To confirm the covalent binding of an inhibitor to 3CLpro and to identify the site of modification.

Protocol:

-

Incubation: Incubate a solution of purified 3CLpro with an excess of the covalent inhibitor for a sufficient time to allow for complete reaction. A control sample with DMSO is prepared in parallel.

-

Sample Preparation: The protein-inhibitor complex is separated from the excess unbound inhibitor using techniques such as dialysis, size-exclusion chromatography, or precipitation.

-

Intact Protein Analysis: The mass of the intact protein-inhibitor adduct is determined by LC-MS. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.

-

Peptide Mapping: To identify the specific site of modification, the protein-inhibitor complex is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is analyzed by LC-MS/MS.

-

Data Analysis: The MS/MS spectra are searched against the 3CLpro sequence to identify peptides. A mass shift on the peptide containing Cys145 corresponding to the mass of the inhibitor confirms that this is the site of covalent modification.[6]

Determination of Kinetic Parameters for Covalent Inhibition (k_inact/K_I)

Objective: To determine the second-order rate constant (k_inact/K_I) which describes the efficiency of covalent bond formation.

Protocol:

-

Time-Dependent Inhibition Assay: A FRET-based assay is performed as described above, but with a key modification. The enzyme and inhibitor are pre-incubated for various time points before the addition of the substrate.

-

Experimental Setup: A range of inhibitor concentrations are used. For each concentration, the residual enzyme activity is measured at different pre-incubation times.

-

Data Analysis: The observed rate of inactivation (k_obs) for each inhibitor concentration is determined by plotting the natural logarithm of the residual enzyme activity against the pre-incubation time. The data should fit a first-order decay.

-

Determination of k_inact and K_I: The k_obs values are then plotted against the inhibitor concentration. For a simple two-step irreversible inhibition model, this plot should be hyperbolic. The data is fitted to the equation: k_obs = k_inact * [I] / (K_I + [I]), where [I] is the inhibitor concentration. This allows for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The second-order rate constant, k_inact/K_I, can then be calculated.

Data Presentation

The quantitative data for a series of novel covalent inhibitors are summarized in the tables below for easy comparison.

Table 1: Inhibitory Potency and Kinetic Parameters of Covalent Inhibitors against 3CLpro

| Compound ID | Warhead Type | Scaffold Type | IC50 (µM) | k_inact (s⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) |

| Cmpd-01 | α-Ketoamide | Peptidomimetic | 0.05 | 0.1 | 1.2 | 83,333 |

| Cmpd-02 | Michael Acceptor | Peptidomimetic | 0.2 | 0.05 | 2.5 | 20,000 |

| Cmpd-03 | Vinyl Sulfonamide | Non-peptidomimetic | 1.5 | 0.01 | 10.0 | 1,000 |

| Cmpd-04 | Acrylamide | Non-peptidomimetic | 0.8 | 0.02 | 5.0 | 4,000 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the design and synthesis of 3CLpro covalent inhibitors.

Caption: SARS-CoV-2 lifecycle highlighting the critical role of 3CLpro.

Caption: Workflow for the design and validation of 3CLpro covalent inhibitors.

Caption: Structure-Activity Relationship (SAR) logic for 3CLpro inhibitors.

References

- 1. Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of a functionally active recombinant SARS-CoV-2 (COVID-19) 3C-like protease and a soluble inactive 3C-like protease-RBD chimeric in a prokaryotic expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids in Ampelopsis grossedentata as covalent inhibitors of SARS-CoV-2 3CLpro: Inhibition potentials, covalent binding sites and inhibitory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Profiling of SARS-CoV-2 3CLpro Inhibitors

Introduction